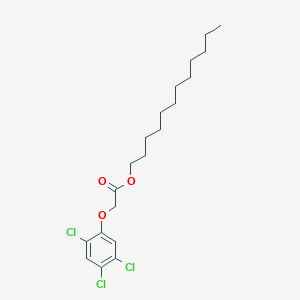
Dodecyl (2,4,5-trichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl (2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of chlorophenoxyacetic acid esters. This compound is characterized by the presence of a dodecyl group attached to the oxygen atom of the 2,4,5-trichlorophenoxyacetic acid moiety. It is primarily used in various industrial and agricultural applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with dodecanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and dodecanol.
Oxidation: Carboxylic acids or aldehydes derived from the dodecyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl (2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorophenoxyacetic acid derivatives.
Biology: Investigated for its potential effects on plant growth and development due to its structural similarity to auxins, a class of plant hormones.
Medicine: Explored for its potential use in drug delivery systems and as a model compound for studying the pharmacokinetics of ester-based drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to act as a defoliant and growth regulator.
Mecanismo De Acción
The mechanism of action of dodecyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes involved in cell elongation and division. This leads to abnormal growth patterns and ultimately the defoliation of the plant.
Comparación Con Compuestos Similares
2,4,5-Trichlorophenoxyacetic acid: The parent compound, which is also used as a herbicide and defoliant.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxyacetic acid derivative with similar herbicidal properties.
Dodecyl (2,4-dichlorophenoxy)acetate: A structurally similar compound with two chlorine atoms on the aromatic ring.
Uniqueness: Dodecyl (2,4,5-trichlorophenoxy)acetate is unique due to the presence of three chlorine atoms on the aromatic ring, which enhances its herbicidal activity and persistence in the environment. The dodecyl group also contributes to its lipophilicity, making it more effective in penetrating plant tissues.
Propiedades
Número CAS |
60423-89-4 |
|---|---|
Fórmula molecular |
C20H29Cl3O3 |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
dodecyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C20H29Cl3O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-20(24)15-26-19-14-17(22)16(21)13-18(19)23/h13-14H,2-12,15H2,1H3 |
Clave InChI |
OMLAMZCYZGRKTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


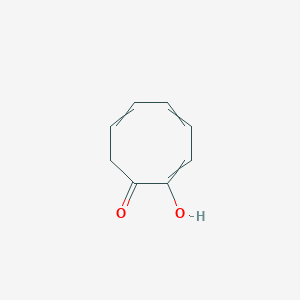


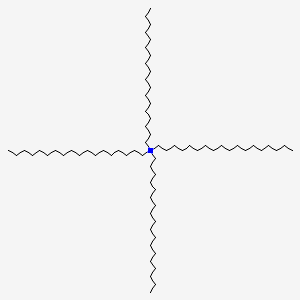
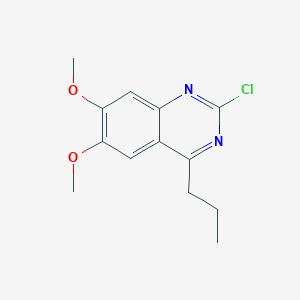
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
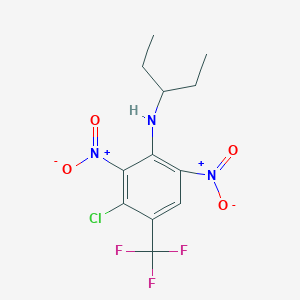
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

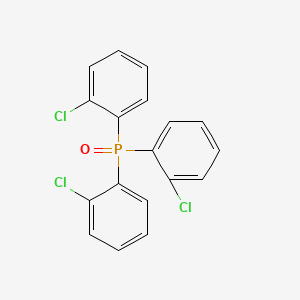
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

